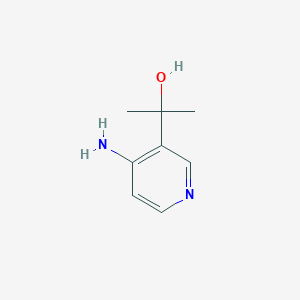
2-(4-Aminopyridin-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Aminopyridin-3-yl)propan-2-ol” is a chemical compound with the CAS Number: 1339013-26-1 . It has a molecular weight of 152.2 . This compound is typically in powder form .
Molecular Structure Analysis
The InChI code for “2-(4-Aminopyridin-3-yl)propan-2-ol” is 1S/C8H12N2O/c1-8(2,11)6-5-10-4-3-7(6)9/h3-5,11H,1-2H3,(H2,9,10) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2-(4-Aminopyridin-3-yl)propan-2-ol” is a powder . The storage temperature and shipping temperature were not specified .
Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- Structural Modifications for Safety : A compound structurally related to 2-(4-Aminopyridin-3-yl)propan-2-ol, used as an inhibitor of the oncogenic kinase bRAF, underwent structural modifications to reduce mutagenic potential and drug-drug interaction risks (Palmer et al., 2012).
- Synthesis of Beta-Adrenoceptor Blocking Agents : Compounds including variations of 2-(4-Aminopyridin-3-yl)propan-2-ol were synthesized and evaluated for their affinity to beta-adrenoceptors, highlighting their potential in cardiovascular pharmacology (Rzeszotarski et al., 1979; Rzeszotarski et al., 1983).
Biological Applications
- Toxicity Assessment in Biological Models : Triazoanilines synthesized from related compounds demonstrated low acute toxicity in various biological models, suggesting potential for safe use in biodiesel quality monitoring (Pelizaro et al., 2019).
- Investigation of Amino-Propan-1-ol Based Dendrimers : Poly(ether imine) dendrimers based on 3-amino-propan-1-ol were synthesized and found to be non-toxic, indicating their potential in biological studies (Krishna et al., 2005).
Pharmaceutical and Industrial Applications
- Development of Anticonvulsive Agents : Research on 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols, synthesized from related compounds, showed pronounced anticonvulsive activities (Papoyan et al., 2011).
- Synthesis of Src Kinase Inhibitors : A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, including similar structures, were evaluated as Src kinase inhibitors for potential use in cancer therapy (Sharma et al., 2010).
Metal Complex Formation
- Complexation with Metal Ions : Tosylated 4-aminopyridine, a structurally related compound, was used to form complexes with Ni(II) and Fe(II) ions, indicating potential applications in catalysis and pharmaceuticals (Orie et al., 2021).
Propiedades
IUPAC Name |
2-(4-aminopyridin-3-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,11)6-5-10-4-3-7(6)9/h3-5,11H,1-2H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIVTQPOFYMBNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CN=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1339013-26-1 |
Source


|
| Record name | 2-(4-aminopyridin-3-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2402483.png)
![N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2402485.png)
![Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B2402488.png)
![2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B2402489.png)
![N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine](/img/structure/B2402490.png)
![4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid](/img/structure/B2402491.png)

![Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate](/img/structure/B2402495.png)
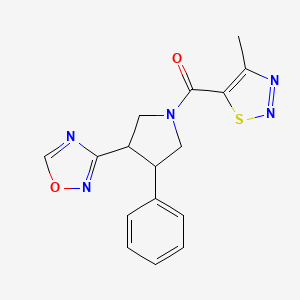
![(1S,2R)-1,1'-Bi[cyclopropane]-2-methanol](/img/structure/B2402501.png)
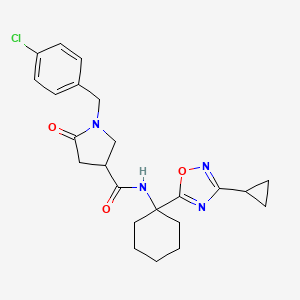
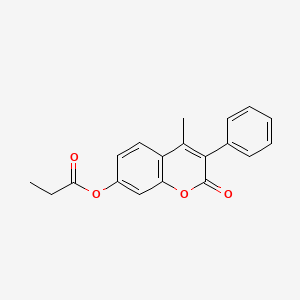
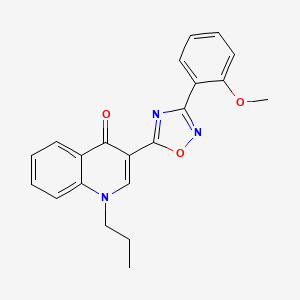
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2402505.png)